molecular formula C18H18N2O3 B2975742 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1007921-18-7

3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2975742
CAS No.: 1007921-18-7
M. Wt: 310.353
InChI Key: ICSBKKIWEOGIFU-UHFFFAOYSA-N
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Description

3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound with the molecular formula C18H18N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone typically involves the acylation of sodium salts with phenoxyacetyl chlorides in dichloromethane at low temperatures (0°C). The reaction yields the desired compound with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:

Mechanism of Action

The mechanism by which 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-4-(2-phenoxyacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one
  • 6-methyl-4-hydroxy-3-(2-phenoxyacetyl)-2-pyrones

Uniqueness

3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-4-(2-phenoxyacetyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-15-18(22)19-14-10-6-7-11-16(14)20(15)17(21)12-23-13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSBKKIWEOGIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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